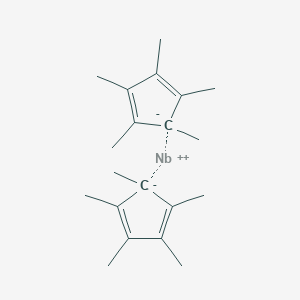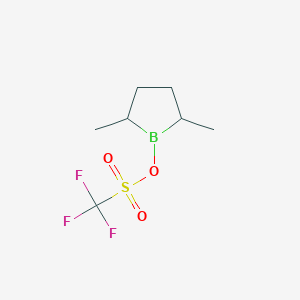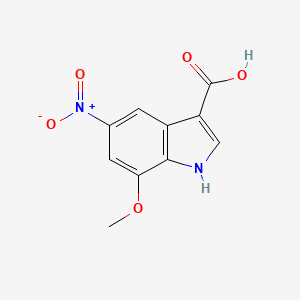![molecular formula C10H18N4O6 B14781543 2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)
2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argininosuccinic acid is a non-proteinogenic amino acid that plays a crucial role as an intermediate in the urea cycle. It is synthesized from citrulline and aspartic acid and is used as a precursor for arginine in the urea cycle or citrulline-NO cycle . This compound is essential for the detoxification of ammonia in the liver and is involved in the production of nitric oxide, a vital signaling molecule in various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Argininosuccinic acid is synthesized in cells from citrulline and aspartic acid through the action of the enzyme argininosuccinate synthetase . The reaction involves the formation of a citrulline-adenylate intermediate, which is then attacked by aspartate to form argininosuccinic acid .
Industrial Production Methods: While specific industrial production methods for argininosuccinic acid are not well-documented, the synthesis typically involves enzymatic reactions similar to those occurring in biological systems. The use of recombinant DNA technology to produce the necessary enzymes in large quantities could be a potential method for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Argininosuccinic acid undergoes several types of reactions, including:
Hydrolysis: Catalyzed by the enzyme argininosuccinate lyase, which breaks down argininosuccinic acid into arginine and fumarate.
Oxidation and Reduction:
Common Reagents and Conditions:
Enzymatic Reactions: Argininosuccinate synthetase and argininosuccinate lyase are the primary enzymes involved in its synthesis and breakdown.
Reaction Conditions: Typically occur under physiological conditions (37°C, pH 7.4) in the presence of ATP and other cofactors.
Major Products Formed:
Aplicaciones Científicas De Investigación
Argininosuccinic acid has several scientific research applications, including:
Biochemistry: Studying the urea cycle and its disorders, such as argininosuccinic aciduria.
Medicine: Investigating treatments for hyperammonemia and other metabolic disorders.
Pharmacology: Exploring its role in nitric oxide production and potential therapeutic applications.
Industrial Applications: Potential use in the production of arginine and other related compounds.
Mecanismo De Acción
Argininosuccinic acid exerts its effects primarily through its role in the urea cycle. It is synthesized from citrulline and aspartic acid by argininosuccinate synthetase and then broken down into arginine and fumarate by argininosuccinate lyase . This process is crucial for the detoxification of ammonia in the liver and the production of nitric oxide, which is involved in various physiological processes such as vasodilation and immune response .
Comparación Con Compuestos Similares
Citrulline: Another intermediate in the urea cycle, synthesized from ornithine and carbamoyl phosphate.
Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.
Ornithine: A precursor to citrulline in the urea cycle.
Uniqueness: Argininosuccinic acid is unique in its dual role as both a precursor to arginine and a participant in the citrulline-NO cycle. Its ability to efficiently excrete excess nitrogen makes it highly effective in maintaining nitrogen balance in the body .
Propiedades
Fórmula molecular |
C10H18N4O6 |
|---|---|
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
2-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-10(12)13-3-1-2-5(8(17)18)14-6(9(19)20)4-7(15)16/h5-6,14H,1-4H2,(H,15,16)(H,17,18)(H,19,20)(H4,11,12,13) |
Clave InChI |
ZAJYCVKCRQCISF-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(=O)O)NC(CC(=O)O)C(=O)O)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)






![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)

![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)
![4-Pyridinecarboxamide, N-[4-methyl-3-[[[6-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-3-pyridinyl]carbonyl]amino]phenyl]-2-(4-morpholinyl)-](/img/structure/B14781529.png)
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781535.png)

